3-Chloro-3',4'-dimethoxybenzhydrol
Description
3-Chloro-3',4'-dimethoxybenzhydrol is a benzhydrol derivative characterized by a central carbon atom bonded to two aromatic rings. One ring features a chlorine substituent at the 3-position and a methoxy group at the 3'-position, while the adjacent ring contains a methoxy group at the 4'-position. This compound is structurally related to diphenylmethanol analogs, where substituents on the aromatic rings modulate electronic, steric, and solubility properties. The compound has been studied for its synthetic utility in organic chemistry, particularly as an intermediate in the preparation of more complex molecules . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .
Properties
Molecular Formula |
C15H15ClO3 |
|---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
(3-chlorophenyl)-(3,4-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C15H15ClO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9,15,17H,1-2H3 |
InChI Key |
FWPANKJTMPLIKF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(C2=CC(=CC=C2)Cl)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC(=CC=C2)Cl)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (Cl, F) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., this compound vs. 3,4-Dichloro-3'-fluorobenzhydrol) .
- Electron-Donating Groups (OMe, NMe₂) : Improve solubility in polar media and stabilize intermediates via resonance (e.g., 4-Methoxy-3'-methylbenzhydrol) .
- Steric Effects : Bulky groups like tert-butyl hinder rotational freedom, impacting crystal packing and catalytic activity .
Synthetic Utility :
- This compound and analogs are precursors to diaryl ketones, which are foundational in medicinal chemistry (e.g., via Friedel-Crafts alkylation) .
- Halogenated derivatives (e.g., 3,4-Dichloro-3'-fluorobenzhydrol) are valuable in synthesizing bioactive molecules due to their reactivity .
This underscores the need for careful handling of methoxy/chloro-substituted aromatics.
Research Findings and Structural Analysis
- Crystallographic Studies : Tools like SHELX and ORTEP have been pivotal in determining the crystal structures of benzhydrol derivatives. For example, the planarity of γ-p'-dimethoxybenzhydrol’s aromatic rings was confirmed via X-ray diffraction .
- Reactivity Trends : Chloro-substituted benzhydrols undergo nucleophilic displacement more readily than methoxy analogs, as demonstrated in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
